molecular formula C19H25ClF2N6O B4716632 N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4716632
M. Wt: 426.9 g/mol
InChI Key: POMIVUIRXMKGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a piperidine moiety, and a chloro(difluoro)methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where piperidine reacts with an intermediate triazine derivative.

    Attachment of the Chloro(difluoro)methoxyphenyl Group: This step involves the reaction of the triazine-piperidine intermediate with a chloro(difluoro)methoxyphenyl derivative, typically under basic conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the triazine and phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings.

Scientific Research Applications

N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-chloro-benzamide
  • 4-tert-butyl-N-(2-chloro-6-methylphenyl)benzamide
  • N-(4-tert-butyl-2-nitro-phenyl)-4-chloro-benzamide

Uniqueness

N-tert-butyl-N’-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazine core, coupled with the piperidine and chloro(difluoro)methoxyphenyl groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-N-tert-butyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClF2N6O/c1-18(2,3)27-16-24-15(25-17(26-16)28-11-5-4-6-12-28)23-13-7-9-14(10-8-13)29-19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMIVUIRXMKGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(piperidin-1-yl)-1,3,5-triazine-2,4-diamine

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